molecular formula C15H12ClN5O2 B5756811 N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

Cat. No.: B5756811
M. Wt: 329.74 g/mol
InChI Key: GWBQNHQCFAQXLF-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide” is a synthetic organic compound that features a chlorophenyl group, a tetrazole ring, and a phenoxyacetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide” typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic or basic conditions.

    Coupling Reactions: The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate leaving group.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or an ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or tetrazole moieties.

    Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[3-(1H-tetrazol-5-yl)phenoxy]acetamide
  • N-(2-chlorophenyl)-2-[3-(tetrazol-2-yl)phenoxy]acetamide
  • N-(2-chlorophenyl)-2-[3-(tetrazol-4-yl)phenoxy]acetamide

Uniqueness

“N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide” is unique due to the specific positioning of the tetrazole ring and the chlorophenyl group, which can influence its reactivity, biological activity, and potential applications. The presence of the tetrazole ring, in particular, can impart unique properties such as enhanced stability and specific binding interactions.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c16-13-6-1-2-7-14(13)18-15(22)9-23-12-5-3-4-11(8-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBQNHQCFAQXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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